
5-Chloro-3-(propan-2-yl)-1,2,4-thiadiazole
Vue d'ensemble
Description
5-Chloro-3-(propan-2-yl)-1,2,4-thiadiazole (abbreviated as CPT) is a heterocyclic compound that is used in a variety of scientific research applications. It is a synthetic organic compound that contains a five-membered ring composed of three carbon atoms, one nitrogen atom, and one chlorine atom. CPT has been studied extensively in the past few decades due to its unique chemical properties, which make it suitable for a variety of applications in organic synthesis, medicinal chemistry, and materials science.
Applications De Recherche Scientifique
Anticancer Activity
The compound has been studied for its potential anticancer activity. A study found that a derivative of the compound, (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), acts as a new Dishevelled 1 inhibitor . This is significant because the WNT/β-catenin pathway, which Dishevelled 1 (DVL1) protein is a part of, regulates a large number of cellular functions. Dysregulation of this pathway is correlated to the development of cancer .
Breast Cancer Treatment
Another study found that a dual topoisomerase inhibitor, P8-D6, which is related to the compound, showed high antitumor activity in breast cancer . The study found that P8-D6 effectively induces apoptosis by acting as a dual topoisomerase I/II inhibitor. It was found to be significantly more effective in inducing apoptosis and cytotoxicity in breast cancer cells compared to standard therapeutic drugs .
Neuroendocrine Carcinoma Treatment
The compound has also been studied for its potential use in the treatment of neuroendocrine carcinoma of the pancreas . However, more research is needed to fully understand the potential of this application.
Mécanisme D'action
Target of Action
A structurally similar compound, (s)-5-chloro-3-((3,5-dimethylphenyl)sulfonyl)-n-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1h-indole-2-carboxamide (rs4690), has been reported to inhibit the dishevelled 1 (dvl1) protein , which plays a crucial role in the WNT/β-catenin pathway .
Mode of Action
The structurally similar compound rs4690 has been shown to selectively inhibit the binding of dvl1 , which could potentially disrupt the WNT/β-catenin pathway .
Biochemical Pathways
The structurally similar compound rs4690 has been shown to affect the wnt/β-catenin pathway , which regulates a wide range of cellular functions and whose dysregulation is associated with the development of cancer .
Propriétés
IUPAC Name |
5-chloro-3-propan-2-yl-1,2,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2S/c1-3(2)4-7-5(6)9-8-4/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWBVSQNEHPVFIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NSC(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40512112 | |
| Record name | 5-Chloro-3-(propan-2-yl)-1,2,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40512112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-(propan-2-yl)-1,2,4-thiadiazole | |
CAS RN |
51302-12-6 | |
| Record name | 5-Chloro-3-(propan-2-yl)-1,2,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40512112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

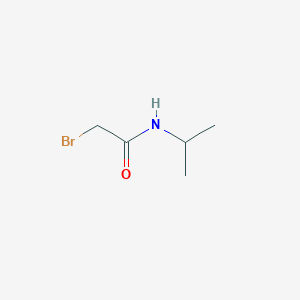

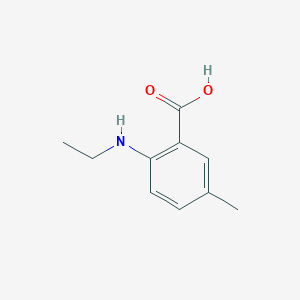
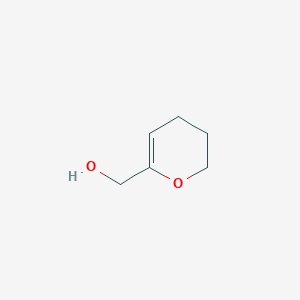
![6-Bromobenzo[d][1,3]dioxole-4-carbaldehyde](/img/structure/B1281529.png)
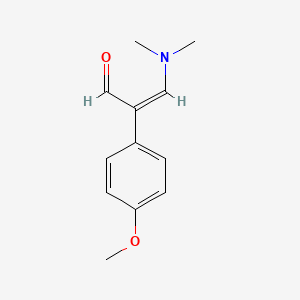
![3-Amino-1-[4-(dimethylamino)phenyl]thiourea](/img/structure/B1281535.png)
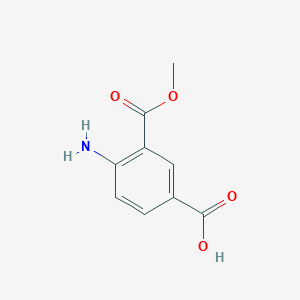
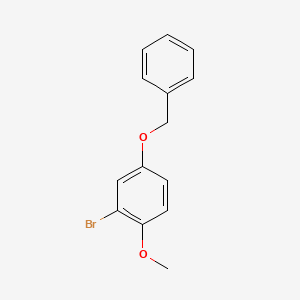
![2-Azabicyclo[2.2.1]hept-5-ene hydrochloride](/img/structure/B1281542.png)



